(R)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate
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Description
(R)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H19N3O5 and its molecular weight is 309.322. The purity is usually 95%.
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Scientific Research Applications
Water Oxidation and Catalysis
A study on Ru complexes, involving similar pyrrolidine structures, demonstrates their application in water oxidation, a crucial reaction for sustainable energy production. These complexes, characterized by their electronic absorption and redox properties, have shown significant potential in oxygen evolution reactions, indicating their role in enhancing catalytic efficiency (R. Zong & R. Thummel, 2005).
Oxidation of Organic Compounds
Research involving dirhodium caprolactamate and tert-butylperoxy radicals highlights the effectiveness of tert-butyl groups in oxidizing phenols and anilines. This reaction mechanism is essential for understanding the oxidative transformations of organic molecules, offering insights into the development of new synthetic methods (M. Ratnikov et al., 2011).
Asymmetric Synthesis
A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines showcases the utility of the specified compound in generating chiral pyrrolidine structures. This method emphasizes the importance of nitrile anion cyclization strategies in achieving high yields and enantioselectivity, pivotal for pharmaceutical synthesis (John Y. L. Chung et al., 2005).
Stability and Resistance in Nitroxides
Investigations into pyrrolidine nitroxides have revealed their high resistance to bioreduction, attributing to the stability of these compounds in biological systems. Such studies are fundamental for designing molecular probes and labels in biomedical research, underscoring the role of bulky alkyl substituents in enhancing nitroxide stability (A. Taratayko et al., 2022).
Radioprotection Drugs
Research on chiral nitronyl nitroxyl radicals, including L-tert-butyl 2-(4, 5-dihydro-4, 4, 5, 5-tetramethyl-3-oxido-1H-imidazol-3-ium-1-oxyl-2-yl) pyrrolidine-1-carboxylate, explores their potential as radioprotection drugs. These compounds have been synthesized and evaluated for their cytotoxic and radioprotective effects, opening new avenues for therapeutic applications (X. Qin et al., 2009).
Properties
IUPAC Name |
tert-butyl (3R)-3-(3-nitropyridin-2-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-14(2,3)22-13(18)16-8-6-10(9-16)21-12-11(17(19)20)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFLNSWDDBREJL-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.